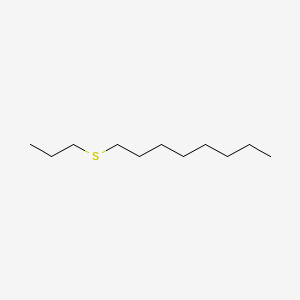

Sulfide, octyl propyl

Description

Contextualization of Aliphatic Thioethers within Contemporary Organic Chemistry

Aliphatic thioethers, also known as alkyl sulfides, are a fundamental class of organosulfur compounds characterized by a sulfur atom covalently bonded to two alkyl groups. wikipedia.org They are the sulfur analogues of ethers. masterorganicchemistry.com In modern organic chemistry, thioethers are recognized for their unique reactivity, which distinguishes them from their oxygen counterparts. The sulfur atom in a thioether is less basic but more nucleophilic than the oxygen in an ether, a property attributed to sulfur's larger atomic radius and more polarizable electron cloud. masterorganicchemistry.com

This enhanced nucleophilicity allows thioethers to participate in a variety of important chemical transformations. A primary reaction is S-alkylation, where the sulfur atom attacks an alkyl halide to form a sulfonium (B1226848) salt. britannica.com These salts are themselves useful alkylating agents. wikipedia.org Furthermore, thioethers are readily oxidized to form sulfoxides and subsequently sulfones, with the former being crucial chiral auxiliaries and intermediates in asymmetric synthesis. ucc.ieresearchgate.net The development of methods for the asymmetric oxidation of prochiral sulfides to enantiopure sulfoxides remains an active area of research. ucc.ieresearchgate.netacs.org

Thioether moieties are present in numerous compounds relevant to pharmaceutical, agricultural, and materials science applications. thieme-connect.com They also play a role in biological systems; for instance, the amino acid methionine contains a thioether functional group. taylorandfrancis.com Consequently, the development of efficient and selective methods for the synthesis of thioethers is a significant focus of synthetic organic chemistry. thieme-connect.commdpi.com Modern synthetic strategies often involve transition-metal-catalyzed cross-coupling reactions, which offer a broad substrate scope and functional group tolerance. thieme-connect.comtaylorandfrancis.com

Rationale for Dedicated Academic Inquiry into Sulfide (B99878), Octyl Propyl

While extensive research is dedicated to complex thioethers, particularly those with aryl groups or additional functionalities, dedicated academic inquiry into a simple, asymmetric long-chain aliphatic thioether like octyl propyl sulfide is less common. However, its value lies in its role as a fundamental model compound. The study of octyl propyl sulfide allows for the investigation of the intrinsic properties and reactivity of long-chain aliphatic thioethers without the electronic or steric interference of other functional groups.

Specific rationales for its study include:

Mechanistic Studies: As a simple, unfunctionalized substrate, octyl propyl sulfide is an ideal candidate for studying the mechanisms of fundamental thioether reactions, such as oxidation to sulfoxides and sulfones, or C–S bond cleavage via hydrogenolysis. wikipedia.orgucc.ie

Model for Physical and Spectroscopic Properties: It serves as a benchmark for understanding how the long, asymmetric alkyl chains influence physical properties like boiling point, solubility, and chromatographic behavior. Its spectral data provide a clear reference for the characterization of more complex long-chain sulfides. nih.gov

Probing Synthetic Methodologies: New methods for thioether synthesis, especially those designed for long-chain aliphatic substrates, can be tested on octyl propyl sulfide to evaluate their efficiency, regioselectivity, and functional group tolerance under simple conditions. mdpi.com

Potential Industrial Applications: Long-chain alkyl compounds can have applications as solvents, additives in lubricants, or as intermediates in the synthesis of surfactants. nih.govmerckmillipore.com While specific applications for octyl propyl sulfide are not widely documented, its physical properties suggest potential relevance in these areas.

Historical Development of Synthetic Methodologies for Long-Chain Alkyl Sulfides

The synthesis of thioethers is a well-established area of organic chemistry, with methods evolving from classical approaches to modern catalytic systems.

Historically, the most common method for preparing simple aliphatic sulfides like octyl propyl sulfide is the alkylation of a thiol with an alkyl halide. wikipedia.org This reaction is analogous to the Williamson ether synthesis and typically proceeds via an SN2 mechanism. masterorganicchemistry.com A base is used to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then displaces a halide from an alkyl halide. wikipedia.orgmasterorganicchemistry.com For the synthesis of octyl propyl sulfide, this could involve the reaction of sodium propanethiolate with 1-bromooctane (B94149) or sodium octanethiolate with a propyl halide.

Another classical approach involves the reaction of disulfides with organometallic reagents, such as organolithium compounds. wikipedia.org Additionally, the thiol-ene reaction, which involves the addition of a thiol across an alkene, has long been a method for sulfide synthesis, often initiated by radicals or light. wikipedia.org

Early developments in metal-involved synthesis included the Ullmann-type coupling, which traditionally used high temperatures and a copper catalyst to form diaryl thioethers. thieme-connect.com While primarily focused on aryl compounds, these pioneering studies laid the groundwork for the development of milder, more versatile transition-metal-catalyzed cross-coupling reactions that are now applicable to a wide range of substrates, including the formation of alkyl thioethers. thieme-connect.commdpi.com More recent "odorless" methods have also been developed, using thiourea (B124793) or xanthates as sulfur sources to avoid the use of foul-smelling thiols. taylorandfrancis.commdpi.com

Current State of Knowledge and Identified Research Gaps Pertaining to Sulfide, Octyl Propyl

The current body of knowledge on octyl propyl sulfide is primarily limited to its basic identification and computed physicochemical properties. It is cataloged in chemical databases, but there is a notable absence of dedicated research articles detailing its specific synthesis, reactivity, or applications.

Physicochemical Properties of this compound Below is a table of known identifiers and computed properties for the compound.

| Property | Value | Source |

| IUPAC Name | 1-(propylsulfanyl)octane | nih.gov |

| Synonyms | Octyl propyl sulfide, 4-Thiadodecane, 1-(Propylthio)octane | nih.gov |

| CAS Number | 3698-93-9 | nih.gov |

| Molecular Formula | C₁₁H₂₄S | nih.gov |

| Molecular Weight | 188.38 g/mol | nih.gov |

| XLogP3-AA | 5.2 | nih.gov |

| Boiling Point (Normal) | 509 K (236 °C) (Joback Calculated) | chemeo.com |

| Enthalpy of Vaporization | 47.98 kJ/mol (Joback Calculated) | chemeo.com |

This table presents data sourced from the PubChem and Cheméo databases, much of which is computationally derived. nih.govchemeo.com

Identified Research Gaps: The primary research gap is the lack of empirical data for octyl propyl sulfide. Specific areas that remain unexplored include:

Experimental Synthesis and Characterization: There are no detailed, published experimental procedures for the optimized synthesis of octyl propyl sulfide. Comprehensive characterization using modern analytical techniques (e.g., detailed NMR, IR, and mass spectrometry analysis) is not readily available in the literature. nih.gov

Reactivity Studies: Beyond the general reactivity expected of a thioether, there are no specific studies on the kinetics or mechanisms of reactions involving octyl propyl sulfide. For example, its behavior in asymmetric oxidation, its efficacy as a ligand for metal catalysts, or its stability under various reaction conditions have not been documented. ucc.ieresearchgate.net

Material and Biological Properties: The potential applications of octyl propyl sulfide as a solvent, plasticizer, or precursor to other functional materials are unknown. By analogy to smaller sulfides that have distinct odors and flavors, its organoleptic properties have not been described. thegoodscentscompany.com Furthermore, there is no information on its biological activity or environmental fate.

Structure

3D Structure

Properties

CAS No. |

3698-93-9 |

|---|---|

Molecular Formula |

C11H24S |

Molecular Weight |

188.38 g/mol |

IUPAC Name |

1-propylsulfanyloctane |

InChI |

InChI=1S/C11H24S/c1-3-5-6-7-8-9-11-12-10-4-2/h3-11H2,1-2H3 |

InChI Key |

GPJXDRJGQAKGLH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSCCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways for Sulfide, Octyl Propyl

Direct Alkylation Strategies for Sulfide (B99878), Octyl Propyl Synthesis

Direct alkylation represents one of the most straightforward and widely employed methods for the synthesis of sulfides. This strategy involves the reaction of a thiol with an alkylating agent.

Thiol-Mediated Alkylation Approaches

The most common approach for synthesizing octyl propyl sulfide via direct alkylation involves the reaction of an octanethiol with a propyl halide. This reaction is a classic example of nucleophilic substitution, where the sulfur atom of the thiol acts as the nucleophile. The general reaction can be represented as:

CH₃(CH₂)₇SH + CH₃(CH₂)₂-X → CH₃(CH₂)₇-S-(CH₂)₂CH₃ + HX

Where X is a leaving group, typically a halide.

A typical procedure involves the deprotonation of the thiol using a base to form a more potent nucleophile, the thiolate anion. Common bases used for this purpose include sodium hydroxide, potassium hydroxide, or sodium ethoxide. The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water. For instance, a general method for preparing n-propyl sulfide involves reacting sodium sulfide with n-propyl bromide in an alcoholic solution. orgsyn.org This can be adapted for octyl propyl sulfide by using sodium octylthiolate and a propyl halide.

Role of Halide Reactants and Leaving Group Chemistry in Alkylation Pathways

The efficiency of the alkylation reaction is significantly influenced by the nature of the leaving group on the propyl halide. The reactivity of alkyl halides in Sₙ2 reactions generally follows the order:

I > Br > Cl > F

This trend is attributed to the bond strength between the carbon and the halogen atom and the stability of the resulting halide anion. Iodide is an excellent leaving group due to the weak C-I bond and the high stability of the I⁻ ion. Consequently, using 1-iodopropane (B42940) as the alkylating agent would be expected to give the highest reaction rate and potentially the best yield of octyl propyl sulfide under similar conditions. 1-Bromopropane (B46711) is also a very effective reactant and is commonly used. orgsyn.org 1-Chloropropane is less reactive and may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve comparable yields.

| Alkylating Agent | Leaving Group | Relative Reactivity |

| 1-Iodopropane | I⁻ | Highest |

| 1-Bromopropane | Br⁻ | High |

| 1-Chloropropane | Cl⁻ | Moderate |

Thia-Michael Addition and Related Nucleophilic Addition Routes to Sulfide, Octyl Propyl

The thia-Michael addition, or conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, provides an alternative route for the formation of carbon-sulfur bonds. srce.hrmdpi.comnih.gov While not a direct route to octyl propyl sulfide from simple precursors, it can be a powerful tool for constructing more complex molecules containing the octyl propyl sulfide moiety.

For the synthesis of a precursor to octyl propyl sulfide, one could envision the reaction of octanethiol with an α,β-unsaturated system containing a propyl group. For example:

CH₃(CH₂)₇SH + CH₂=CH-C(=O)CH₂CH₃ → CH₃(CH₂)₇-S-CH₂CH₂C(=O)CH₂CH₃

This reaction would yield a keto-sulfide, which could then be further modified. The thia-Michael addition is often catalyzed by a base, which deprotonates the thiol to the more nucleophilic thiolate. nih.gov However, acid-catalyzed versions are also known. mdpi.com The reaction is highly atom-economical, a key principle of green chemistry. mdpi.com

The scope of the thia-Michael reaction is broad, with various thiols and Michael acceptors being compatible. sioc-journal.cn Both aliphatic and aromatic thiols can be used, and the reaction can be carried out under mild conditions, sometimes even at room temperature. srce.hr

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. royalsocietypublishing.org The synthesis of octyl propyl sulfide can be made more sustainable by incorporating green chemistry principles.

Solvent-Free and Aqueous Media Syntheses

A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.netresearchgate.net For the synthesis of sulfides, solvent-free and aqueous media approaches have been developed.

A solvent-free method for preparing 2-hydroxyethyl n-octyl sulfide has been reported using phase-transfer catalysis. google.com This method involves reacting a halogenated n-octane with mercaptoethanol in the presence of an aqueous solution of a base and a phase-transfer catalyst. google.com This approach could be adapted for the synthesis of octyl propyl sulfide by using 1-propanethiol (B107717) instead of mercaptoethanol. The use of water as the solvent and the elimination of organic solvents significantly reduce the environmental impact of the process.

| Reaction Medium | Advantages |

| Solvent-Free | Reduced waste, simplified workup, lower environmental impact. |

| Aqueous Media | Use of a non-toxic, inexpensive, and non-flammable solvent. google.com |

Catalyst-Free and Base-Free Reaction Conditions

Developing synthetic methods that avoid the use of catalysts and bases is another goal of green chemistry, as it simplifies purification and reduces waste. While the traditional synthesis of sulfides often relies on a base to deprotonate the thiol, alternative methods are being explored.

For instance, some thia-Michael additions can proceed under catalyst-free conditions, particularly with highly reactive substrates. mdpi.com Furthermore, research into photocatalyzed reactions has shown promise for the formation of C-S bonds under mild conditions, sometimes avoiding the need for strong bases. rsc.org While specific examples for octyl propyl sulfide are not detailed, the general principles suggest that future research may lead to catalyst-free and base-free synthetic routes.

| Condition | Benefit |

| Catalyst-Free | Reduced cost, simplified purification, avoidance of toxic metal catalysts. researchgate.net |

| Base-Free | Milder reaction conditions, broader substrate scope (for base-sensitive functional groups). |

Catalytic Systems in the Synthesis of this compound

Catalysis is central to the efficient construction of C-S bonds. Both homogeneous and heterogeneous systems have been developed, each offering distinct advantages for the synthesis of dialkyl sulfides like octyl propyl sulfide.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity under mild reaction conditions. Transition metals, particularly palladium and nickel, are at the forefront of catalyzing C-S cross-coupling reactions. acs.org

Palladium-based catalysts are widely explored for C-S bond formation. uni-tuebingen.de While many protocols focus on aryl sulfides, the principles can be extended to dialkyl sulfides. A significant challenge in using palladium(0) catalysts is their potential deactivation by sulfur-containing compounds, which can act as poisons. nih.gov To overcome this, more robust catalytic systems have been developed. For instance, an air-stable, dinuclear palladium(I) complex has been reported to effectively catalyze the thiolation of aryl halides. nih.gov This system demonstrates high chemoselectivity, allowing for C-S bond formation at specific sites even in the presence of other reactive groups like C-Cl and C-OTf. nih.gov The mechanism is distinct from traditional Pd(0)/Pd(II) cycles and circumvents the formation of catalyst-poisoning sulfide intermediates. nih.gov

Nickel-based catalysts have emerged as a cost-effective and powerful alternative to palladium. uni-tuebingen.deacs.org Nickel's unique reactivity allows for the coupling of alkyl halides with thiol surrogates. hznu.edu.cn A notable strategy involves a nickel-catalyzed aryl exchange reaction, where a 2-pyridyl sulfide acts as a sulfide donor to react with various aryl electrophiles, avoiding the use of odorous thiols. acs.org Mechanistic studies suggest a catalytic cycle involving reversible oxidative addition and reductive elimination of C-S bonds on a Ni(0) center. acs.org

Table 1: Comparison of Homogeneous Catalyst Systems for C-S Bond Formation

| Catalyst Type | Metal | Key Features | Advantages | Relevant Compounds |

|---|---|---|---|---|

| Dinuclear Complex | Palladium(I) | Air-stable, mechanistically distinct from Pd(0) systems. nih.gov | High chemoselectivity, avoids catalyst poisoning. nih.gov | Aryl Halides, Thiols |

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial processes for their ease of separation, recovery, and recyclability, aligning with the principles of green chemistry. researchgate.netfrontiersin.org

Nanocatalysts, in particular, have garnered significant attention due to their high surface-area-to-volume ratio and unique electronic properties, which lead to enhanced catalytic activity. benthamdirect.com Magnetic nanocatalysts, for example, combine the benefits of nanosize with the convenience of magnetic separation. researchgate.net Various magnetic nanocomposites, such as those based on iron oxide functionalized with palladium or copper, have been successfully employed for C-S bond formation. researchgate.netbenthamdirect.com These catalysts often facilitate reactions under milder conditions and can be reused for multiple cycles without a significant loss of activity. nih.govresearchgate.net

Silver-based nanocatalysts have also been developed. For instance, silver natural asphalt (B605645) sulfonate (NA-SO₃Ag) has been fabricated as a heterogeneous and recoverable nanocatalyst for the coupling of aryl halides with organic disulfides, yielding diaryl sulfides in good to excellent yields. nih.gov This catalyst can be reused for at least six trials without a reduction in activity. nih.gov

Zeolites, with their well-defined microporous structures, are another important class of heterogeneous catalysts. mdpi.com While their primary applications are in petrochemical processes, their shape-selectivity and strong acid sites can be harnessed for various organic transformations. mdpi.com The development of mesoporous zeolites further enhances their utility by improving the diffusion of bulky reactants and products. mdpi.com For reactions like the synthesis of octyl propyl sulfide, supports like titanium dioxide (TiO₂) are also considered, as they can enhance the stability and activity of the active metal (e.g., Pd, Co, Cu) dispersed upon them. nih.gov

Table 2: Overview of Heterogeneous Nanocatalysts for C-S Bond Formation

| Catalyst System | Support/Core | Active Metal | Key Advantages | Source |

|---|---|---|---|---|

| Magnetic Nanocatalyst | Iron Oxide (Fe₃O₄) | Palladium (Pd), Copper (Cu) | Easy magnetic separation, high reusability, green chemistry principles. researchgate.net | researchgate.netbenthamdirect.com |

| Silver Nanocatalyst | Natural Asphalt Sulfonate | Silver (Ag) | Recoverable, good to excellent yields for diaryl sulfides. nih.gov | nih.gov |

| Peptide Nanofiber | Peptide Nanofiber | Copper(I) | Water compatibility, unique advantages over conventional systems. researchgate.net | researchgate.net |

Novel Reagent Development for this compound Construction (e.g., Thiol-Free Surrogates)

A significant drawback in traditional sulfide synthesis is the reliance on thiols, which are notorious for their foul odor and susceptibility to oxidation. nih.govmdpi.com This has spurred the development of odorless, stable, and efficient "thiol-free" sulfur surrogates.

One common strategy is the use of potassium thioacetate (B1230152) (PTA). nih.gov A facile, one-pot, metal-free method has been reported for synthesizing unsymmetrical sulfides from benzyl (B1604629) bromides using PTA. This approach is greener and avoids the malodorous nature of thiols. nih.gov

Xanthates (ROCS₂K) are another class of attractive thiol-free reagents. They are odorless, have low toxicity, and are readily prepared from inexpensive alcohols and carbon disulfide. mdpi.com They have been successfully used for the synthesis of both dialkyl and alkyl aryl thioethers under transition-metal-free and base-free conditions, offering a broad substrate scope and good functional group tolerance. mdpi.com

More recently, N-thiophthalimides have been developed as powerful electrophilic sulfur transfer reagents. hznu.edu.cnresearchgate.net These bench-stable compounds can be synthesized via a "thiol-free" route and used in nickel-catalyzed cross-electrophile coupling with organic halides. This method features extremely low catalyst loading and proceeds under base-free conditions, enabling the construction of a wide range of sulfides. hznu.edu.cnresearchgate.net

Table 3: Comparison of Thiol-Free Surrogates for Sulfide Synthesis

| Reagent Class | Example | Key Features | Reaction Conditions | Source |

|---|---|---|---|---|

| Thioacetates | Potassium Thioacetate (PTA) | Odorless, low-cost, readily accessible. nih.gov | One-pot, metal-free, green conditions. nih.gov | nih.gov |

| Xanthates | Potassium O-Alkyl Xanthates (ROCS₂K) | Odorless, low toxicity, stable. mdpi.com | Transition-metal-free, base-free. mdpi.com | mdpi.com |

Purification and Isolation Techniques for Synthetic this compound and its Derivatives

Following the synthesis of octyl propyl sulfide, effective purification and isolation are critical to obtaining a product of high purity. The choice of technique depends on the physical properties of the sulfide and the nature of any impurities, such as unreacted starting materials, catalysts, and byproducts.

For liquid, nonpolar sulfides like octyl propyl sulfide, liquid-liquid extraction is a primary purification step. A procedure involving partitioning between a polar solvent like acetonitrile (B52724) and a nonpolar solvent like hexane (B92381) can be highly effective. acs.org This method efficiently separates the desired nonpolar sulfide from polar impurities, including catalyst residues and salts. acs.org

Filtration is commonly employed to remove solid materials, such as heterogeneous catalysts or precipitated salts. After a reaction, the crude mixture can be filtered through a pad of a filter aid like Celite or diatomaceous earth to remove solid particles before subsequent purification steps. acs.orgprepchem.com

Chromatography is a powerful tool for separating complex mixtures. For dialkyl sulfides, hydrophobic interaction chromatography could be a viable technique, where separation is based on the hydrophobic properties of the molecules. asm.org Column chromatography using silica (B1680970) gel is also a standard method, though care must be taken as some sulfur compounds can interact strongly with the stationary phase.

For solid derivatives or if the sulfide itself is a solid at room temperature, recrystallization is a simple and effective method for purification. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities in the solution. rsc.org

Finally, after extraction or chromatography, any remaining solvent must be removed. Rotary evaporation under reduced pressure is the standard laboratory method for efficiently removing volatile solvents to yield the final, purified product. prepchem.com

Reaction Mechanisms and Chemical Transformations of Sulfide, Octyl Propyl

Oxidative Transformations of Sulfide (B99878), Octyl Propyl to Higher Oxidation States

The sulfur atom in octyl propyl sulfide can be readily oxidized to form sulfoxides and subsequently sulfones, which represent higher oxidation states of sulfur (+0 and +2, respectively). libretexts.orglibretexts.org The selectivity of these oxidation reactions is highly dependent on the choice of oxidizing agent, catalyst, and reaction conditions. frontiersin.orgnih.gov

The oxidation of a sulfide to a sulfoxide (B87167) is a common transformation. mdpi.com The general mechanism involves the nucleophilic attack of the electron-rich sulfur atom of octyl propyl sulfide on an electrophilic oxygen atom provided by an oxidizing agent. rsc.org Common oxidants like hydrogen peroxide (H₂O₂), peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA), and iodosobenzene (B1197198) are effective for this transformation. jchemrev.comorganic-chemistry.org

With an oxidant like H₂O₂, the reaction can proceed without a catalyst for dialkyl sulfides, yielding the corresponding sulfoxide cleanly. mdpi.comsci-hub.se The reaction involves a concerted transfer of an oxygen atom from the oxidant to the sulfide. rsc.org

The kinetics of sulfide oxidation generally follow a second-order rate law, being first order with respect to both the sulfide and the oxidant. rasayanjournal.co.in The rate of reaction is influenced by both the steric and electronic properties of the alkyl groups attached to the sulfur. For dialkyl sulfides, bulky alkyl groups can sterically hinder the approach of the oxidant, thereby slowing the reaction rate. rsc.org Conversely, electron-donating alkyl groups can increase the nucleophilicity of the sulfur atom, accelerating the reaction. rasayanjournal.co.in

Sulfoxides, such as octyl propyl sulfoxide, can undergo further oxidation to the corresponding sulfone under similar or more forceful conditions. libretexts.orgmasterorganicchemistry.com This second oxidation step typically requires a stoichiometric excess of the oxidizing agent or a more potent oxidation system. jchemrev.com For instance, reacting octyl propyl sulfide with an excess of H₂O₂ in the presence of a suitable catalyst will lead directly to octyl propyl sulfone. sci-hub.seorganic-chemistry.org The mechanism is analogous to the first oxidation, involving a nucleophilic attack by the sulfur atom of the sulfoxide on the oxidant.

Controlling the oxidation of a sulfide to either the sulfoxide or the sulfone is a significant challenge in organic synthesis. mdpi.com The choice of the oxidizing agent and the use of catalytic systems are crucial for achieving high selectivity. frontiersin.orgnih.govcdmf.org.br Mild oxidants or a careful control of stoichiometry (typically one equivalent) favor the formation of the sulfoxide. organic-chemistry.org More powerful oxidants or an excess of the reagent lead to the sulfone. organic-chemistry.org

A wide array of catalytic systems have been developed to improve efficiency and selectivity. These often involve transition metals that activate the primary oxidant, such as H₂O₂. frontiersin.orgsci-hub.se By tuning the catalyst and reaction conditions (e.g., temperature, solvent), the reaction can be directed towards the desired product. For example, certain tungstate-based catalysts can selectively produce sulfoxides at room temperature and sulfones at a slightly elevated temperature (50°C). nih.gov

Below is a table summarizing various catalytic systems and their typical selectivity in sulfide oxidation.

| Oxidant | Catalyst / Conditions | Predominant Product | Reference |

| H₂O₂ | No catalyst | Sulfoxide | sci-hub.se |

| H₂O₂ | Niobium carbide | Sulfone | organic-chemistry.org |

| H₂O₂ | Tantalum carbide | Sulfoxide | organic-chemistry.org |

| H₂O₂ | Sodium tungstate (B81510) (Na₂WO₄), Phenylphosphonic acid, PTC¹ | Sulfone | sci-hub.se |

| H₂O₂ | Tungstate-functionalized ionic liquid | Sulfoxide (at RT), Sulfone (at 50°C) | nih.gov |

| H₂O₂ | Silica-based tungstate | Sulfoxide or Sulfone (controlled by stoichiometry) | organic-chemistry.org |

| m-CPBA | Standard conditions | Sulfoxide or Sulfone (controlled by stoichiometry) | masterorganicchemistry.com |

| NaIO₄ | Excess reagent | Sulfoxide | jchemrev.com |

| ¹PTC: Phase Transfer Catalyst |

Nucleophilic Reactivity and Protonation of the Thioether Linkage

The sulfur atom in octyl propyl sulfide possesses lone pairs of electrons, making it a potent nucleophilic center. brainkart.com The nucleophilicity of sulfur in thioethers is significantly greater than that of oxygen in ethers, which can be attributed to sulfur's larger size, greater polarizability, and more loosely held valence electrons. libretexts.orgmsu.edureadchemistry.com

This enhanced nucleophilicity allows octyl propyl sulfide to participate in S_N2 reactions with electrophiles like alkyl halides. libretexts.orglibretexts.org For example, reaction with an alkyl halide (R'-X) would yield a stable trialkylsulfonium salt. brainkart.com

R-S-R' + R''-X → [R-S⁺(R')-R''] X⁻ (General reaction for sulfonium (B1226848) salt formation)

Furthermore, the thioether linkage can be protonated by strong acids. wikipedia.org This initial protonation forms a sulfonium ion and is the first step in acid-catalyzed cleavage reactions. While sulfides are less basic than equivalent ethers, this protonation is a key aspect of their reactivity in acidic media. msu.edulibretexts.org

Electrophilic Activation and Reactions Involving the Sulfur Atom of Sulfide, Octyl Propyl

While the sulfur atom itself is nucleophilic, it can be activated by electrophiles to generate reactive intermediates that undergo further transformations. acsgcipr.org The formation of a sulfonium salt, as described above, is a primary example of electrophilic activation. libretexts.org

A particularly important transformation that proceeds via electrophilic activation is the Pummerer rearrangement. wikipedia.orgresearchgate.net This reaction involves the conversion of a sulfoxide (derived from the initial sulfide) to an α-acyloxy thioether. numberanalytics.com The reaction is typically initiated by an acid anhydride (B1165640), such as acetic anhydride (Ac₂O). wikipedia.org

The mechanism for octyl propyl sulfoxide would be as follows:

Activation of the Sulfoxide: The sulfoxide oxygen attacks the electrophilic acyl group of acetic anhydride, forming an acetoxysulfonium intermediate. wikipedia.orgnumberanalytics.com

Formation of a Thionium Ion: A base (acetate) removes a proton from a carbon atom adjacent to the sulfur (an α-carbon), leading to the elimination of acetic acid and the formation of a highly electrophilic sulfenium (or thionium) ion intermediate. wikipedia.orgcdnsciencepub.com

Nucleophilic Attack: The acetate (B1210297) ion then acts as a nucleophile, attacking the electrophilic α-carbon to yield the final α-acetoxy sulfide product. wikipedia.org

This rearrangement is a powerful tool for the functionalization of the carbon atom alpha to the sulfur. researchgate.net

Cleavage and Degradation Mechanisms of the Thioether Linkage in this compound

The carbon-sulfur bonds in octyl propyl sulfide are relatively stable but can be cleaved under specific conditions, such as high temperatures, or by using certain chemical reagents. pnas.orgresearchgate.netmdpi.com

Thermal Decomposition: At elevated temperatures, the primary degradation pathway for long-chain alkyl sulfides is the homolytic cleavage of the C–S bond. acs.orgresearchgate.netrsc.org This pyrolysis generates an octyl radical and a propylthio radical (or a propyl radical and an octylthio radical). These highly reactive radical species can then participate in a variety of subsequent reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of smaller alkanes, alkenes, and other sulfur-containing compounds. mdpi.com

Reductive Cleavage: Treatment with reducing agents like sodium in liquid ammonia (B1221849) can cleave the C–S bond. This reaction proceeds through the addition of an electron to the sulfur atom, forming a radical anion which then fragments.

Oxidative Cleavage: In some cases, oxidation can lead to C–S bond cleavage. The formation of a sulfide radical cation, typically through photooxidation or electrochemical methods, can weaken the adjacent C-S bond, leading to fragmentation. researchgate.netacs.org This process is particularly relevant when one of the alkyl groups can form a stable carbocation.

Acid-Catalyzed Cleavage: In the presence of strong acids like HBr or HI, thioethers can undergo cleavage in a manner analogous to ethers. brainkart.comwikipedia.org The reaction begins with the protonation of the sulfur atom to form a sulfonium ion, which makes the alkyl group a good leaving group. A nucleophile (e.g., Br⁻ or I⁻) then attacks one of the α-carbons in an S_N1 or S_N2 fashion, displacing a thiol and forming an alkyl halide. wikipedia.org

Reductive Cleavage Pathways

Reductive cleavage of dialkyl sulfides involves the breaking of a carbon-sulfur (C–S) bond. For an unsymmetrical sulfide like octyl propyl sulfide (CH₃(CH₂)₇-S-(CH₂)₂CH₃), cleavage can occur at either the octyl-sulfur or propyl-sulfur bond, leading to different products. The selectivity of this cleavage is influenced by the nature of the reducing agent and the structure of the alkyl groups.

Commonly, this process is achieved using alkali metals in liquid ammonia or with hydride reagents. The reaction generally proceeds via the formation of a radical anion intermediate. In the case of octyl propyl sulfide, two primary pathways are possible:

Pathway A: Cleavage of the octyl-S bond to yield octane (B31449) and propylthiolate.

Pathway B: Cleavage of the propyl-S bond to yield propane (B168953) and octylthiolate.

The preference for one pathway over another is often dictated by the stability of the potential carbanion or radical leaving group. In many cases involving dialkyl sulfides, the reaction may yield a mixture of products. acsgcipr.org Electrochemical methods have also been developed for the selective cleavage of C–S bonds in certain thioethers under mild, catalyst-free conditions. researchgate.net

Another approach involves the use of reducing systems like indium(I) iodide, which can cleave disulfides to generate thiolate anions. researchgate.net While this is for disulfides, related methodologies can be adapted for the reductive cleavage of thioethers, often proceeding through an initial complexation step.

| Cleavage Pathway | Bond Cleaved | Resulting Alkane | Resulting Thiolate |

|---|---|---|---|

| Pathway A | Octyl-Sulfur | Octane | Propylthiolate |

| Pathway B | Propyl-Sulfur | Propane | Octylthiolate |

Photolytic and Hydrolytic Degradation Mechanisms

Photolytic Degradation: The photodegradation of thioethers like octyl propyl sulfide in an aquatic environment is an important abiotic transformation process. nih.gov Direct photolysis occurs when the molecule absorbs sunlight, leading to excited states that can undergo reactions such as bond scission. nih.govethz.ch For thioether-containing compounds, both homolytic (radical) and heterolytic (ionic) C–S bond cleavage are possible mechanisms upon photo-excitation. nih.gov

Homolytic Cleavage: The C–S bond breaks to form an octyl radical and a propylthiyl radical, or a propyl radical and an octylthiyl radical. These highly reactive radical species can then participate in a variety of secondary reactions, including hydrogen abstraction from the solvent or reaction with dissolved oxygen.

Heterolytic Cleavage: The C–S bond breaks unevenly, forming a carbocation and a thiolate anion. The specific products would depend on which alkyl group better stabilizes a positive charge.

The presence of photosensitizers, such as dissolved organic matter in natural waters, can lead to indirect photolysis. ethz.ch Reactive oxygen species generated by these sensitizers can attack the sulfur atom, typically leading to oxidation to the corresponding sulfoxide and subsequently to a sulfone. mdpi.com

Hydrolytic Degradation: Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule. viu.ca For simple dialkyl sulfides like octyl propyl sulfide, hydrolysis under neutral pH conditions is generally very slow and not a significant degradation pathway. The C–S bond in thioethers is relatively stable towards nucleophilic attack by water. viu.ca

However, the rate of hydrolysis can be influenced by pH. Acid-catalyzed hydrolysis might favor C–S cleavage, whereas base-catalyzed pathways are less common for simple thioethers unless adjacent functional groups activate the molecule. viu.ca In specific environmental or industrial contexts, particularly in the presence of strong acids or bases, or certain metal catalysts, hydrolytic cleavage can become more relevant. Another related process is sulfhydrolysis, where H₂S reacts with dialkyl sulfides to produce mercaptans, although this is typically performed under specific catalytic conditions. wipo.int

Thermal Decomposition and Retro-Ene Reactions

Thermal Decomposition: When heated to high temperatures, octyl propyl sulfide will undergo thermal decomposition. The primary pathways involve the cleavage of the C–S or C–C bonds. Studies on the thermal decomposition of related compounds like propyl mercaptan and various dialkyl sulfides show that the reactions can be complex, often involving radical mechanisms. aip.orgacs.org The decomposition of n-propyl allyl sulfide, for instance, has been shown to produce propene and a trithiane derivative. researchgate.net For octyl propyl sulfide, pyrolysis would likely lead to a mixture of smaller alkenes (e.g., propene, octene isomers), thiols, and hydrogen sulfide through a series of radical-initiated steps. The precise product distribution depends heavily on temperature, pressure, and the presence of any catalytic surfaces. aip.org

Retro-Ene Reactions: The retro-ene reaction is a pericyclic process that is the reverse of the ene reaction. wikipedia.org It involves a 1,5-hydrogen shift through a six-membered cyclic transition state, leading to the fragmentation of the molecule. For a simple saturated dialkyl sulfide like octyl propyl sulfide, a classical retro-ene reaction is not possible as it lacks the required ene/enophile structure (an alkene with an allylic hydrogen).

However, related thermal eliminations can occur. For a thioether to undergo a retro-ene type of reaction, it must possess a specific structure, typically an allyl alkyl sulfide. For example, the pyrolysis of allyl n-propyl sulfide proceeds via a retro-ene mechanism to form propene and thioacrolein, which then trimerizes. researchgate.net This specific mechanism is not directly applicable to octyl propyl sulfide. However, if octyl propyl sulfide were to first undergo thermal cracking to form an unsaturated sulfide intermediate, that intermediate could potentially undergo subsequent retro-ene reactions.

| Reaction Type | Applicability to Octyl Propyl Sulfide | Description | Typical Products |

|---|---|---|---|

| Radical Decomposition | Yes | Homolytic cleavage of C-S and C-C bonds at high temperatures. | Mixture of smaller alkenes, alkanes, and sulfur compounds. |

| Retro-Ene Reaction | No (Directly) | Concerted 1,5-hydrogen shift. Requires an allylic sulfide structure. researchgate.netwikipedia.org | An alkene and a thio-carbonyl compound. researchgate.net |

Complexation and Coordination Chemistry Involving this compound as a Ligand

Thioethers (R₂S), including octyl propyl sulfide, are well-established ligands in coordination chemistry, capable of forming complexes with a wide range of transition metals. wikipedia.org The sulfur atom possesses lone pairs of electrons that can be donated to a metal center, making it a soft Lewis base that preferentially binds to soft Lewis acidic metals such as palladium(II), platinum(II), copper(I), and silver(I). wikipedia.orgtandfonline.com

The coordination of octyl propyl sulfide to a metal center (M) results in a thioether complex. The sulfur atom in the coordinated ligand becomes a pyramidal center. wikipedia.org As an unsymmetrical thioether, octyl propyl sulfide is prochiral. When it coordinates to a metal, it can create a chiral center at the sulfur atom, potentially leading to the formation of diastereomeric complexes if other chiral centers are present in the molecule. wikipedia.org

Thioether ligands like octyl propyl sulfide typically act as monodentate ligands, binding through the sulfur atom. However, they can also function as bridging ligands, connecting two metal centers. wikipedia.org The strength of the metal-sulfur bond and the stability of the resulting complex are influenced by several factors:

The nature of the metal: Soft metals form more stable complexes.

The electronic properties of the metal's other ligands: These can affect the metal's affinity for the thioether.

The formation of these complexes is a fundamental aspect of transition-metal-catalyzed reactions where thioethers can act as directing groups for C-H functionalization. nih.gov The coordination of the sulfur atom to the metal catalyst is the key initial step that facilitates subsequent transformations. nih.gov Studies on copper(I) halide complexes with various dialkyl sulfides have revealed the formation of diverse structures, from simple discrete clusters to complex 1D and 2D coordination polymers, with the final structure often depending on the solvent and the steric nature of the sulfide ligand. researchgate.net

| Property | Description | Reference |

|---|---|---|

| Ligand Type | Soft, neutral, monodentate (typically) or bridging ligand. | wikipedia.org |

| Donor Atom | Sulfur | wikipedia.org |

| Preferred Metal Ions | Soft Lewis acids (e.g., Pd(II), Pt(II), Cu(I), Ag(I), Rh(III)). | tandfonline.comresearchgate.net |

| Stereochemistry | Prochiral ligand; coordination creates a pyramidal, chiral sulfur center. | wikipedia.org |

| Role in Catalysis | Can act as a directing group in transition-metal-catalyzed reactions. | nih.gov |

Advanced Analytical Techniques for the Characterization and Quantification of Sulfide, Octyl Propyl in Research Matrices

Chromatographic Separation Methods for Sulfide (B99878), Octyl Propyl

Chromatographic techniques are fundamental for the separation of octyl propyl sulfide from complex mixtures, enabling its isolation and subsequent quantification. The choice of method depends on the volatility and polarity of the compound, as well as the nature of the sample matrix.

Gas Chromatography (GC) and Coupled Techniques (e.g., GC-MS)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like octyl propyl sulfide. In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. The choice of the stationary phase is critical for achieving optimal separation. For sulfides, non-polar or mid-polar columns, such as those with polysiloxane-based stationary phases, are often employed.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for identification but also mass spectra that offer structural information. jmchemsci.com The electron ionization (EI) mass spectrum of octyl propyl sulfide would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of C-S and C-C bonds. This allows for unambiguous identification and quantification, even in complex matrices. jmchemsci.com For enhanced sensitivity and selectivity, especially in trace analysis, a sulfur-specific detector like a sulfur chemiluminescence detector (SCD) can be utilized. shimadzu.comshimadzu.com The SCD offers a highly specific response to sulfur-containing compounds, minimizing interference from co-eluting non-sulfur compounds. shimadzu.comshimadzu.com

Table 1: Illustrative GC-MS Parameters for Sulfide Analysis

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Initial temperature 50°C, ramp to 250°C at 10°C/min |

| MS Ionization | Electron Ionization (70 eV) |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

High-Performance Liquid Chromatography (HPLC) and Related Methods

High-performance liquid chromatography (HPLC) is a versatile separation technique that can be adapted for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For a relatively non-polar compound like octyl propyl sulfide, reversed-phase HPLC (RP-HPLC) would be the method of choice. In RP-HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Detection in HPLC can be achieved using various detectors. While octyl propyl sulfide does not possess a chromophore for UV-Vis detection, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) could be employed. For more selective and sensitive detection, HPLC can be coupled with mass spectrometry (HPLC-MS). rsc.org This combination allows for the separation of the analyte from the matrix, followed by its sensitive and specific detection based on its mass-to-charge ratio. rsc.org

Spectroscopic Methodologies for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are indispensable for the detailed structural characterization of octyl propyl sulfide and for investigating its behavior in chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the octyl propyl sulfide molecule, respectively.

In the ¹H NMR spectrum, distinct signals would be expected for the protons on the octyl and propyl chains, with their chemical shifts and coupling patterns providing information about their connectivity. The protons on the carbons adjacent to the sulfur atom would be deshielded and appear at a higher chemical shift compared to the other methylene (B1212753) and methyl protons. Similarly, the ¹³C NMR spectrum would show unique signals for each carbon atom in the molecule, with the carbons bonded to the sulfur atom appearing at a characteristic chemical shift.

Table 2: Predicted ¹H NMR Chemical Shifts for Sulfide, octyl propyl

| Protons | Predicted Chemical Shift (ppm) |

| CH₃ (propyl) | ~0.9 - 1.1 |

| CH₂ (propyl, adjacent to CH₃) | ~1.5 - 1.7 |

| CH₂ (propyl, adjacent to S) | ~2.4 - 2.6 |

| CH₃ (octyl) | ~0.8 - 1.0 |

| (CH₂)₅ (octyl) | ~1.2 - 1.5 |

| CH₂ (octyl, adjacent to (CH₂)₅) | ~1.5 - 1.7 |

| CH₂ (octyl, adjacent to S) | ~2.4 - 2.6 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Metabolite Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. nist.gov In the mass spectrum of octyl propyl sulfide, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for alkyl sulfides include cleavage of the C-S bond and the C-C bonds adjacent to the sulfur atom.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. nist.gov This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas. HRMS is also a critical tool in metabolite analysis, enabling the identification of biotransformation products of octyl propyl sulfide by accurately determining their elemental compositions.

Table 3: Expected Key Mass Fragments for this compound (Electron Ionization)

| Fragment | m/z (Nominal) |

| [CH₃(CH₂)₇S(CH₂)₂CH₃]⁺ | 188 |

| [CH₃(CH₂)₇S]⁺ | 147 |

| [S(CH₂)₂CH₃]⁺ | 75 |

| [CH₃(CH₂)₇]⁺ | 113 |

| [CH₃(CH₂)₂]⁺ | 43 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. oup.comresearchgate.net These techniques are particularly useful for identifying functional groups. The C-S stretching vibration in alkyl sulfides typically appears in the region of 600-800 cm⁻¹ in both IR and Raman spectra. oup.com The presence of absorption bands in this region can serve as a diagnostic indicator for the sulfide functional group in octyl propyl sulfide. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for non-polar bonds and can provide a clearer signal for the C-S bond. oup.com

UV-Vis Spectroscopy for Electronic Transitions and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions in molecules and for quantitative analysis of compounds containing chromophores. In the case of aliphatic thioethers like this compound, the sulfur atom possesses non-bonding electrons (n-electrons) which can be excited to higher energy anti-bonding orbitals (σ*).

The position and intensity of the absorption band can be influenced by the solvent polarity. rsc.org In quantitative analysis, adherence to the Beer-Lambert law is essential, which states a linear relationship between absorbance and concentration under specific conditions. However, deviations can occur at high concentrations or due to interactions within the sample matrix.

Table 1: Representative UV-Vis Absorption Data for Aliphatic Thioethers (Analogous to this compound)

| Parameter | Typical Value/Range | Electronic Transition | Notes |

|---|---|---|---|

| λmax (nm) | 200 - 230 | n → σ* | The exact wavelength is dependent on the alkyl chain length and solvent. |

| Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | 100 - 1000 | | Indicates a relatively weak absorption. |

This interactive table provides representative data for aliphatic thioethers as specific data for this compound is not extensively documented.

Hyphenated Techniques for Comprehensive Analysis of Complex Mixtures Containing this compound

Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the analysis of complex mixtures containing this compound. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful hyphenated technique for the analysis of volatile and semi-volatile organic compounds.

In a typical GC-MS analysis, the sample is first introduced into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the GC column. As this compound is a volatile compound, it is well-suited for GC analysis. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, enabling identification and structural elucidation.

For the analysis of this compound in complex matrices, sample preparation is a critical step to remove interferences and pre-concentrate the analyte. nih.gov Techniques such as solid-phase microextraction (SPME), particularly headspace SPME, are effective for extracting volatile sulfur compounds from liquid or solid samples. researchgate.net Solvent extraction may also be employed for certain sample types. usgs.gov

The choice of GC column is crucial for achieving good separation. A non-polar or mid-polar capillary column is typically suitable for the analysis of dialkyl sulfides. The mass spectrometer can be operated in either full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantifying known compounds like this compound.

Table 2: Illustrative GC-MS Parameters for the Analysis of this compound

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for a wide range of volatile and semi-volatile compounds. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Temperature Program | Initial 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Separates compounds based on their boiling points. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Transports the sample through the column. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecules for identification. |

| MS Scan Range | m/z 40-300 | Detects a wide range of fragment ions. |

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) | Extracts and concentrates volatile analytes from the sample matrix. nih.gov |

This interactive table presents typical GC-MS parameters that could be adapted for the analysis of this compound based on methods for similar volatile sulfur compounds.

Quantitative Analytical Methods for Environmental Samples and Reaction Monitoring

The quantification of this compound in environmental samples and for reaction monitoring requires robust and validated analytical methods. GC-MS, operated in SIM mode, is a common choice for such quantitative applications due to its high sensitivity and selectivity.

For environmental samples, such as water or soil, the concentration of this compound is often low, necessitating a pre-concentration step. researchgate.net As mentioned, HS-SPME is a suitable technique for this purpose. researchgate.net The method must be validated to ensure its accuracy and reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

In reaction monitoring, the goal is to track the formation of this compound or the consumption of reactants over time. This can be achieved by periodically taking aliquots from the reaction mixture, preparing them appropriately (e.g., by dilution and extraction), and analyzing them by GC-MS. The resulting data provides valuable insights into the reaction kinetics and yield.

While a specific validated method for this compound is not readily found in the literature, the performance of analytical methods for similar volatile sulfur compounds can provide an indication of the expected quantitative capabilities.

Table 3: Representative Quantitative Performance Data for the Analysis of Volatile Sulfur Compounds (Analogous to this compound)

| Parameter | Typical Value/Range | Description |

|---|---|---|

| Linearity (R²) | > 0.99 | Indicates a strong linear relationship between concentration and response. |

| Limit of Detection (LOD) | 0.01 - 1 µg/L | The lowest concentration of analyte that can be reliably detected. researchgate.net |

| Limit of Quantification (LOQ) | 0.05 - 5 µg/L | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |

| Precision (RSD%) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |

| Accuracy (Recovery %) | 85 - 115% | The closeness of the test results obtained by the method to the true value. |

This interactive table summarizes typical performance characteristics of quantitative methods for volatile sulfur compounds, which can be considered as target values for a method for this compound.

Applications of Sulfide, Octyl Propyl in Chemical Sciences and Engineering

Role of Sulfide (B99878), Octyl Propyl and its Derivatives as Ligands in Catalysis

Thioethers, including derivatives of octyl propyl sulfide, are recognized for their ability to coordinate with transition metals, acting as effective ligands in catalytic processes. nih.gov The sulfur atom in a sulfide can bind to a metal center, influencing its electronic properties and steric environment, which in turn dictates the catalyst's activity and selectivity. nih.gov While simple dialkyl sulfides might be considered weak ligands, their derivatives, particularly those incorporating additional donor atoms or chiral elements, have been developed for specific catalytic applications.

Derivatives of alkyl sulfides are integral to various metal-catalyzed organic transformations. Thioethers can serve as excellent ligands for metal-catalyzed processes, and metal-thiolate complexes can undergo facile reductive elimination to form C-S bonds. nih.gov This reactivity is central to cross-coupling reactions for synthesizing aryl sulfides, a common motif in biologically active compounds. nih.gov

Catalytic systems for such transformations often involve transition metals like palladium, copper, or cobalt. nih.gov While bulky phosphine (B1218219) ligands are common, sulfide-containing ligands can also be effective. The success of these catalysts often depends on the ligand's ability to remain coordinated to the metal throughout the catalytic cycle and prevent catalyst deactivation, a role that well-designed sulfide derivatives can fulfill. nih.gov

For instance, palladium-catalyzed C-S bond formation is a significant advancement in organic synthesis. nih.gov The general mechanism involves the oxidative addition of an aryl halide to the metal center, followed by coordination of a thiolate and subsequent reductive elimination to form the aryl sulfide product. The specific structure of the sulfide ligand can influence the efficiency and functional group tolerance of this process.

| Catalyst System | Metal | Transformation Type | Key Feature of Sulfide Ligand |

| Palladium-Phosphine/Sulfide | Palladium | C-S Cross-Coupling | Stabilizes the metal center, prevents deactivation by thiolate anions. nih.gov |

| Copper-Sulfide | Copper | Diastereoselective Imidation | Chiral moiety on the sulfide directs stereochemical outcome. nih.gov |

| Cobalt-Sulfide | Cobalt | Arylation of Thiols | Participates in a Co(I)/Co(III) catalytic cycle. nih.gov |

The development of asymmetric catalysis is a major goal in organic chemistry, and chiral sulfides have emerged as a promising class of organocatalysts. rsc.org While less developed than chiral amines or phosphines, newly designed chiral sulfide catalysts have proven effective for reactions like asymmetric halocyclizations. rsc.org

A chiral catalyst based on an octyl propyl sulfide moiety could be conceptualized by introducing a stereocenter into the propyl or octyl chain or by creating a more complex, rigid backbone that incorporates the sulfide. Such catalysts can activate substrates through the formation of sulfonium (B1226848) intermediates. For example, chiral sulfide catalysts have been successfully used in enantioselective electrophilic tandem selenylation-semipinacol rearrangement reactions of allenols. nih.gov In these systems, the chiral sulfide, in cooperation with an acid, facilitates the formation of the active catalytic species and controls the enantioselectivity of the reaction. nih.gov

Research has also demonstrated the use of diaryl sulfides bearing a chiral oxazolinyl group as ligands in copper-catalyzed diastereoselective imidation reactions. nih.gov These optically active sulfimides can then function as efficient chiral ligands themselves in other transformations, such as palladium-catalyzed allylic alkylations. nih.gov This highlights the potential for creating sophisticated chiral catalysts derived from simple sulfide structures.

Industrial and Process Chemistry Applications of Sulfide, Octyl Propyl

In the realm of industrial and process chemistry, octyl propyl sulfide and similar aliphatic thioethers are valued for their physical properties and chemical reactivity. They can function as specialized solvents, precursors for synthesis, and performance-enhancing additives in various materials.

The properties of octyl propyl sulfide, such as its moderate polarity and immiscibility with water, make it and its derivatives suitable for use in solvent extraction processes. A key application for sulfide-based extractants is in hydrometallurgy for the selective recovery of precious metals.

For example, a derivative, octyl benzothiazolyl sulfide (OBTS), has been synthesized and effectively used for the quantitative extraction of Palladium(II) from hydrochloric acid solutions. asianpubs.org In this system, OBTS in toluene (B28343) acts as the organic phase, coordinating with palladium via a nitrogen atom on the thiazole (B1198619) ring to facilitate its transfer from the aqueous phase. asianpubs.org The palladium can then be stripped from the organic phase using a thiourea (B124793) solution. asianpubs.org This demonstrates the potential of tailored sulfide compounds as selective extractants in metal recovery and purification processes.

| Application | Compound Type | Target Species | Mechanism |

| Solvent Extraction | Octyl Benzothiazolyl Sulfide | Palladium(II) | Coordination via thiazole nitrogen atom. asianpubs.org |

Simple dialkyl sulfides like octyl propyl sulfide are valuable starting materials for the synthesis of other organosulfur compounds. The sulfur atom can be easily oxidized to form sulfoxides and subsequently sulfones. These oxidized derivatives have different physical and chemical properties and are used in a wide range of applications, from pharmaceuticals to engineering plastics.

Furthermore, as discussed in the catalysis section, the basic octyl propyl sulfide structure can be elaborated into more complex molecules. By introducing other functional groups, it can be converted into specialized ligands for catalysis or into molecules with specific surface-active properties for use as flotation collectors or extractants. asianpubs.orggoogle.com For instance, the synthesis of octyl benzothiazolyl sulfide for palladium extraction begins with precursor molecules that are ultimately joined by a sulfide linkage. asianpubs.org

Lubricants: Sulfur-containing compounds are widely used as additives in lubricants to enhance their anti-wear (AW) and extreme pressure (EP) properties. stle.org Under high-load conditions, these additives decompose on metal surfaces to form a sacrificial film, often composed of metal sulfides, which prevents direct metal-to-metal contact and reduces wear. researchgate.net Aliphatic sulfides are one class of sulfur additives used for this purpose. psgraw.com While highly effective, the reactivity of sulfur compounds must be balanced to prevent corrosion of machinery components, particularly those containing copper or its alloys. stle.orgresearchgate.net

Flotation Collectors: In the mining industry, froth flotation is a critical process for separating valuable minerals from ore. This process relies on chemicals called collectors, which selectively adsorb onto the surface of the desired mineral particles, rendering them hydrophobic (water-repellent). 911metallurgist.com These hydrophobic particles then attach to air bubbles and float to the surface, where they can be collected.

Material Science and Polymer Chemistry Applications Involving this compound

The unique molecular structure of octyl propyl sulfide, featuring a flexible thioether linkage and asymmetric alkyl chains, suggests its potential utility in various material science and polymer chemistry applications. While specific research on the direct integration of octyl propyl sulfide is limited, the well-understood functionalities of its constituent chemical groups—the sulfide moiety and the octyl and propyl chains—provide a strong basis for exploring its prospective roles in polymer architectures, composites, and surface modification technologies.

Integration into Polymer Architectures and Composites

The incorporation of thioether linkages into polymer backbones is a known strategy for imparting specific properties to the resulting materials. Poly(alkylene sulfide)s, for instance, are recognized for their excellent thermal stability, resistance to solvents and oils, and weatherability. These polymers are often synthesized through the reaction of dihaloalkanes with sodium sulfide. While octyl propyl sulfide itself is not a monomer for polymerization in this context, its structure is analogous to segments of such polymer chains.

The presence of the octyl and propyl groups could serve to modify the physical properties of polymer composites if octyl propyl sulfide were used as an additive or plasticizer. The alkyl chains can influence the flexibility, glass transition temperature, and hydrophobicity of the composite material. For example, in other polymer systems, the introduction of long alkyl chains has been shown to increase the elongation at break while decreasing the tensile strength and elastic modulus, effectively plasticizing the polymer.

Table 1: Potential Effects of Octyl Propyl Sulfide as a Polymer Additive

| Property | Potential Effect | Rationale |

| Glass Transition Temp. (Tg) | Decrease | The flexible alkyl chains can increase the free volume within the polymer matrix, lowering the energy required for segmental motion. |

| Flexibility | Increase | The introduction of the non-polar, flexible octyl and propyl groups can disrupt rigid polymer chain packing, leading to increased flexibility. |

| Hydrophobicity | Increase | The long alkyl chains would increase the non-polar character of the polymer surface, enhancing water repellency. |

| Solvent Resistance | Variable | May improve resistance to polar solvents while potentially increasing swelling in non-polar organic solvents. |

Although direct studies are not prevalent, the principles of polymer chemistry suggest that thioether-containing molecules can be integrated into polymer networks. For instance, thiol-ene "click" chemistry is a powerful method for creating polymer networks with thioether linkages under mild conditions. While octyl propyl sulfide does not possess a thiol or an alkene group for direct participation in this reaction, its synthesis from precursor thiols and alkyl halides highlights the accessibility of the necessary functional groups for designing analogous reactive molecules.

Surface Modification and Coating Technologies

A more direct potential application for octyl propyl sulfide lies in the realm of surface modification and the formulation of functional coatings. The dual nature of the molecule—with a polarizable sulfur atom and non-polar alkyl chains—makes it a candidate for altering surface properties.

Long-chain alkyl thiols are well-known for their ability to form self-assembled monolayers (SAMs) on metal surfaces, a process driven by the affinity of the sulfur for the metal. While octyl propyl sulfide is a thioether, the lone pairs of electrons on the sulfur atom can still allow for significant interaction with and adsorption onto various surfaces. The octyl and propyl chains would then orient away from the surface, creating a new interface with tailored properties.

One of the primary applications of such surface modification is the creation of hydrophobic and oleophobic coatings. The long alkyl chains of molecules adsorbed on a surface can significantly lower the surface energy, leading to increased contact angles with liquids and reduced adhesion. For instance, coatings formed from alkoxysilanes with long alkyl chains have demonstrated superhydrophobic properties. The octyl group in octyl propyl sulfide could contribute to a similar effect, making surfaces to which it is applied water-repellent and potentially self-cleaning.

In the context of advanced materials, long-chain alkyl thiols have been used to protect sensitive materials from environmental degradation. For example, the surface of sulfide solid electrolytes, which are notoriously sensitive to moisture, has been successfully passivated by treatment with 1-undecanethiol. The thiol forms a protective, hydrophobic layer that repels water while not significantly impeding ion conductivity. This suggests a potential role for octyl propyl sulfide or related long-chain alkyl sulfides in the surface protection of moisture-sensitive electronic or energy storage materials.

Table 2: Potential Surface Properties Modified by Octyl Propyl Sulfide Coatings

| Surface Property | Potential Modification | Mechanism |

| Wettability | Increased hydrophobicity | The non-polar octyl chains would orient outwards from the surface, creating a low-energy interface that repels water. |

| Adhesion | Reduced | The low surface energy imparted by the alkyl groups would decrease the work of adhesion for liquids and potentially solid materials. |

| Corrosion Resistance | Enhanced | Adsorption onto a metal surface could form a barrier layer, protecting the underlying material from corrosive agents. |

| Friction | Reduced | The alkyl chains can act as a lubricant at the molecular level, potentially lowering the coefficient of friction of the surface. |

Environmental Considerations and Biotransformation Pathways of Sulfide, Octyl Propyl

Environmental Fate and Distribution in Abiotic Compartments

The distribution of Sulfide (B99878), octyl propyl in the environment is governed by several key abiotic processes, including its stability in water and the atmosphere, its tendency to volatilize, and its affinity for sorption to soil and sediment.

Thioethers (sulfides) are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9) due to the stability of the carbon-sulfur bond. Therefore, hydrolysis is not considered a significant degradation pathway for Sulfide, octyl propyl in aquatic systems.

Photolysis, or degradation by light, can be a more relevant abiotic process. While direct photolysis by sunlight may be slow, the process can be accelerated in the presence of photosensitizing agents found in natural waters (e.g., humic acids) or through photocatalytic oxidation. dntb.gov.ua Studies on various aromatic and alkyl sulfides have shown that they can be oxidized when exposed to light, often involving reactive oxygen species. dntb.gov.ua The primary photolytic transformation for simple sulfides involves the oxidation of the sulfur atom, potentially leading to the formation of sulfoxides and, subsequently, sulfones. wikipedia.org

The tendency of a chemical to move from water or soil into the air is described by its volatility, which is influenced by its vapor pressure and Henry's Law constant. For analogous, smaller alkyl sulfides like dipropyl sulfide, data suggests a notable volatility. nist.govnih.govchemeo.com However, this compound, with its larger molecular weight (188.4 g/mol ) and longer alkyl chains, is expected to be significantly less volatile than its short-chain counterparts.

Atmospheric transport modeling relies on these physicochemical properties. While highly volatile sulfur compounds like dimethyl sulfide are known for long-range atmospheric transport, the lower volatility of this compound suggests that its atmospheric transport would be more limited. acs.org If it does enter the atmosphere, it would be subject to oxidation by atmospheric radicals, such as hydroxyl radicals (•OH), which is a primary degradation pathway for many volatile organic compounds.

Table 1: Estimated Physicochemical Properties Influencing Environmental Fate of Alkyl Sulfides Note: Data for this compound is estimated based on chemical structure and trends from analogous compounds.

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Log Kow (estimated) | Expected Volatility | Primary Atmospheric Fate |

|---|---|---|---|---|---|

| Dipropyl Sulfide | 118.24 | 142 | ~2.7 | Moderate | Oxidation by radicals |

| This compound | 188.40 | >200 (estimated) | >4.0 | Low to Moderate | Oxidation by radicals |

The mobility of organic compounds in soil and sediment is largely determined by their tendency to adsorb to organic matter and clay particles. This process is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org Chemicals with high Koc values are less mobile and more likely to be sequestered in soil and sediment. chemsafetypro.com

This compound is a nonpolar, hydrophobic molecule due to its long alkyl chains (C8 and C3). Such compounds typically have low water solubility and a high octanol-water partition coefficient (Kow), which is strongly correlated with Koc. epa.gov It is therefore predicted that this compound will exhibit moderate to strong adsorption to soil organic matter and sediments. ecetoc.org This sorption would reduce its concentration in the aqueous phase, limiting its mobility, bioavailability, and potential for leaching into groundwater. The persistence of the compound in these matrices would then be primarily dependent on the rate of microbial degradation.

Microbial Degradation and Biotransformation of this compound

Microbial activity is the primary driver for the breakdown of many organic sulfur compounds in the environment. Bacteria and fungi possess diverse enzymatic systems capable of transforming or completely mineralizing these molecules.

Based on studies of analogous alkyl sulfides, the principal microbial degradation pathway for this compound is initiated by the oxidation of the electron-rich sulfur atom. wikipedia.orgnih.gov This process typically occurs sequentially, first forming a sulfoxide (B87167) and then a more oxidized sulfone.

S-Oxidation (Sulfoxidation): The initial and most common step is the enzymatic oxidation of the sulfide to form Octyl propyl sulfoxide . This reaction introduces an oxygen atom onto the sulfur, increasing the compound's polarity. lu.senih.gov

Further Oxidation: The resulting sulfoxide can undergo a second oxidation step to yield Octyl propyl sulfone . wikipedia.org Sulfones are generally more water-soluble and stable than their precursor sulfides and sulfoxides.

Alkyl Chain Cleavage: Following or concurrent with S-oxidation, the C-S bonds can be cleaved. This can lead to the formation of respective thiols (e.g., 1-octanethiol, 1-propanethiol), alcohols (e.g., octanol, propanol), and ultimately the mineralization of the alkyl chains to carbon dioxide and water. The sulfur atom is typically converted to inorganic sulfate (B86663). wikipedia.org

Table 2: Potential Metabolites from the Biotransformation of this compound

| Metabolite Name | Chemical Formula | Formation Pathway |

|---|---|---|

| Octyl propyl sulfoxide | C11H24OS | Primary S-Oxidation |

| Octyl propyl sulfone | C11H24O2S | Secondary S-Oxidation |

| 1-Octanethiol | C8H18S | C-S Bond Cleavage |

| 1-Propanethiol (B107717) | C3H8S | C-S Bond Cleavage |

| Sulfate | SO42- | Sulfur Mineralization |

The biotransformation of alkyl sulfides is mediated by specific classes of enzymes found in a variety of microorganisms. nih.gov The degradation in complex environmental matrices is often carried out by synergistic microbial consortia rather than single species. nih.gov

Enzymatic Mechanisms:

Monooxygenases: The key enzymes responsible for S-oxidation are monooxygenases. Cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) are well-documented to catalyze the oxidation of sulfides to sulfoxides. lu.seworldscientific.comacs.org These enzymes utilize molecular oxygen and a reducing agent (like NADPH) to incorporate one oxygen atom into the substrate.

Glutathione (B108866) S-Transferases (GSTs): Another significant pathway, particularly for detoxification within cells, is conjugation with glutathione (GSH). washington.eduencyclopedia.pub GSTs catalyze the nucleophilic attack of the glutathione thiolate anion on an electrophilic carbon atom of the substrate, which can lead to C-S bond cleavage and subsequent metabolism. washington.eduencyclopedia.pub

Sulfide:quinone oxidoreductase (SQR): In some bacteria, SQR enzymes are involved in the initial steps of sulfide oxidation as part of their energy metabolism. nih.govwikipedia.org

Microbial Consortia: A wide range of bacteria are known to degrade alkyl sulfides under both aerobic and anaerobic conditions. nih.gov Genera such as Thiobacillus, Pseudomonas, and Rhodococcus have been identified as potent degraders of organic sulfur compounds. nih.govoup.com Studies have shown that distinct enzymes may be responsible for the metabolism of different alkyl groups attached to the sulfur atom, suggesting that a consortium of microorganisms with a broad enzymatic repertoire would be most effective for the complete degradation of an asymmetric sulfide like octyl propyl sulfide. nih.gov For instance, one species may efficiently oxidize the sulfur atom, while another specializes in breaking down the resulting oxidized alkyl chains.

Table 3: Key Enzymes and Microbial Groups in Alkyl Sulfide Biodegradation

| Enzyme Class | Function | Example Microbial Genera |

|---|---|---|

| Cytochrome P450 Monooxygenases (CYP) | S-Oxidation (Sulfoxidation) | Rhodococcus, various fungi |

| Flavin-containing Monooxygenases (FMO) | S-Oxidation (Sulfoxidation) | Various bacteria |

| Glutathione S-Transferases (GST) | Conjugation for detoxification and cleavage | Widespread in aerobic organisms |

| Sulfide:quinone oxidoreductase (SQR) | Sulfide oxidation | Thiobacillus, Pseudomonas |